molecular formula C9H11NO3 B1267804 4-[(2-Hydroxyethyl)amino]benzoic acid CAS No. 117821-34-8

4-[(2-Hydroxyethyl)amino]benzoic acid

Cat. No.: B1267804
CAS No.: 117821-34-8
M. Wt: 181.19 g/mol
InChI Key: ANBRVKSPNGDISV-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)amino]benzoic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid, where the amino group is substituted with a 2-hydroxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyethyl)amino]benzoic acid typically involves the reaction of benzoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Benzoic acid and 2-aminoethanol.

    Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.

    Procedure: Benzoic acid is dissolved in a suitable solvent, and 2-aminoethanol is added slowly. The mixture is heated to reflux, and the reaction is monitored until completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(2-oxoethyl)amino]benzoic acid.

    Reduction: Formation of 4-[(2-hydroxyethyl)amino]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(2-Hydroxyethyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)amino]benzoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid
  • 4-(2-Aminoethyl)benzoic acid
  • 4-[(ethoxycarbonyl)amino]benzoic acid

Uniqueness

4-[(2-Hydroxyethyl)amino]benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and amino groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(2-hydroxyethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-6-5-10-8-3-1-7(2-4-8)9(12)13/h1-4,10-11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBRVKSPNGDISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304251
Record name 4-[(2-hydroxyethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117821-34-8
Record name 4-[(2-Hydroxyethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117821-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-hydroxyethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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